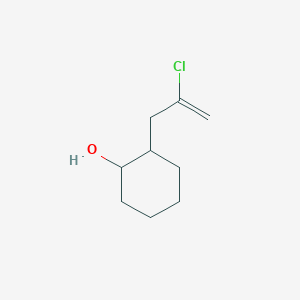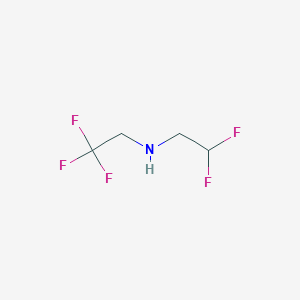
1-(3,4-Difluorophenyl)-2-(methylsulfanyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorophenyl)-2-(methylsulfanyl)propan-1-one is an organic compound characterized by the presence of a difluorophenyl group and a methylsulfanyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-2-(methylsulfanyl)propan-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with methylthiol in the presence of a base, followed by a condensation reaction with acetone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Difluorophenyl)-2-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
1-(3,4-Difluorophenyl)-2-(methylsulfanyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
- 1-(3,4-Difluorophenyl)-3-(4-(methylthio)phenyl)propan-1-one
- 3-Chloro-1-(3,4-difluorophenyl)propan-1-one
- 3-{[(3,4-difluorophenyl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one
Comparison: 1-(3,4-Difluorophenyl)-2-(methylsulfanyl)propan-1-one is unique due to the presence of both difluorophenyl and methylsulfanyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C10H10F2OS |
|---|---|
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(14-2)10(13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
Clé InChI |
VDAPKVGZIQPKIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)F)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)











![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13218766.png)

